molecular formula C24H28FN3O B13436541 10S-Lumateperone

10S-Lumateperone

Cat. No.: B13436541
M. Wt: 393.5 g/mol
InChI Key: HOIIHACBCFLJET-LEWJYISDSA-N
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Description

10S-Lumateperone, also known as lumateperone, is an atypical antipsychotic medication primarily used for the treatment of schizophrenia and bipolar depression. It is marketed under the brand name Caplyta and was developed by Intra-Cellular Therapies. This compound is notable for its unique mechanism of action, which involves the modulation of serotonin, dopamine, and glutamate neurotransmission .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lumateperone involves several key steps. One of the primary synthetic routes starts with the commercially available quinoxaline. The tetracyclic skeleton of lumateperone is constructed through a Fischer indole synthesis, which involves the reaction of 1-trifluoroacetyl-4-aminoquinoxaline with ethyl 4-oxopiperidine-1-carboxylate . This is followed by a series of reduction and alkylation steps to produce the final compound.

Industrial Production Methods: Industrial production of lumateperone typically involves the resolution of the enantiomer compound with stereochemistry 6bR, 10aS from the cis racemate. This is followed by alkylation with 4-halo-4’-fluorobutyrophenone to produce lumateperone or its acid addition salts .

Chemical Reactions Analysis

Types of Reactions: Lumateperone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium cyanoborohydride and borane-THF complex are frequently used.

    Substitution: Halogenated butyrophenones are used for alkylation reactions.

Major Products: The major products formed from these reactions include various intermediates and derivatives of lumateperone, such as cis-indoline derivatives and alkylated products .

Scientific Research Applications

Lumateperone has a wide range of scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C24H28FN3O

Molecular Weight

393.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[(10R,15R)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one

InChI

InChI=1S/C24H28FN3O/c1-26-14-15-28-21-11-13-27(16-20(21)19-4-2-5-22(26)24(19)28)12-3-6-23(29)17-7-9-18(25)10-8-17/h2,4-5,7-10,20-21H,3,6,11-16H2,1H3/t20-,21+/m0/s1

InChI Key

HOIIHACBCFLJET-LEWJYISDSA-N

Isomeric SMILES

CN1CCN2[C@@H]3CCN(C[C@H]3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Canonical SMILES

CN1CCN2C3CCN(CC3C4=C2C1=CC=C4)CCCC(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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